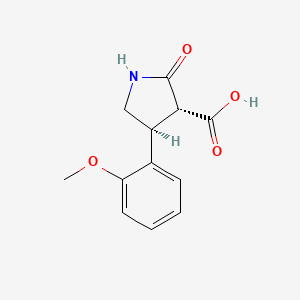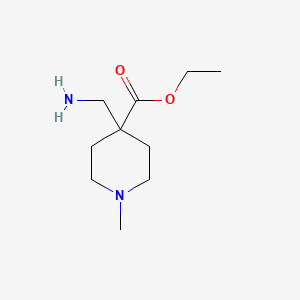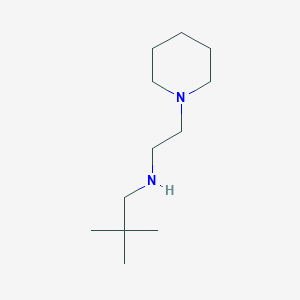![molecular formula C17H17NS2 B12939727 9-[Bis(methylsulfanyl)methylidene]-10-methylacridine CAS No. 555152-95-9](/img/structure/B12939727.png)
9-[Bis(methylsulfanyl)methylidene]-10-methylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine is a complex organic compound known for its unique chemical structure and reactivity. This compound features a dihydroacridine core with bis(methylthio)methylene and methyl substituents, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine typically involves the reaction of 10-methyl-9,10-dihydroacridine with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(methylthio)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methylthio)methylene malononitrile: Known for its use in synthesizing heterocyclic compounds.
Bis(methylthio)methylene acetophenone: Utilized in organic synthesis for its reactivity.
Bis(methylthio)methylene benzaldehyde: Another compound with similar reactivity and applications.
Uniqueness
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine stands out due to its dihydroacridine core, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
555152-95-9 |
|---|---|
Formule moléculaire |
C17H17NS2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
9-[bis(methylsulfanyl)methylidene]-10-methylacridine |
InChI |
InChI=1S/C17H17NS2/c1-18-14-10-6-4-8-12(14)16(17(19-2)20-3)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
Clé InChI |
PHAAOKTXPVIHOY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C(SC)SC)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


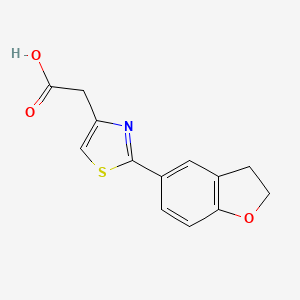
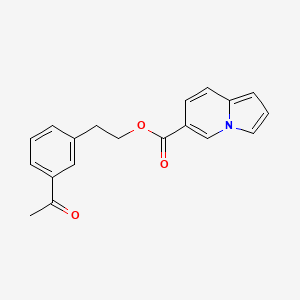
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)
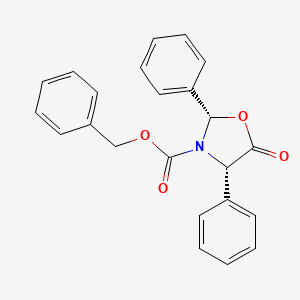
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
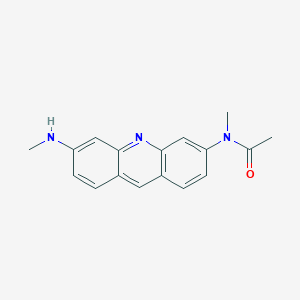
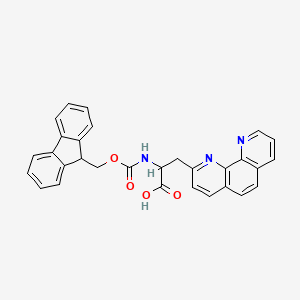

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)
